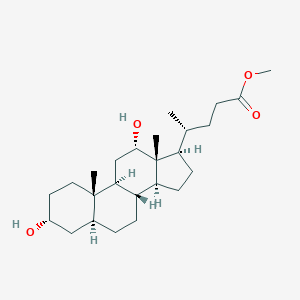

Methyl deoxycholate

Beschreibung

Historical Perspectives and Early Research on Bile Acid Esters

The study of bile acids has a long history, with early investigations focused on their role in digestion and their basic chemical structures. nih.gov The esterification of bile acids, including the formation of methyl esters like methyl desoxycholate, was an early and crucial step in their characterization. The synthesis of 3-O-chlorocarbonyl derivatives of steroidal alcohols, including methyl desoxycholate, was first reported in 1920. researchgate.net This process, often achieved through methods like Fischer esterification, allowed researchers to create derivatives with altered properties, facilitating their analysis and purification. up.pt Techniques such as gas-liquid chromatography, developed in the 1960s, relied on the conversion of bile acids to their methyl esters to enable separation and identification. okstate.edu These early studies laid the groundwork for understanding the fundamental chemistry of bile acids and their esters, paving the way for more complex investigations.

Significance of Methyl Desoxycholate as a Research Probe and Model Compound

Methyl desoxycholate serves as a crucial research probe and model compound for several reasons. Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, makes it an excellent model for studying self-assembly and micelle formation. google.commdpi.com This property is fundamental to the biological function of bile acids in fat emulsification. google.com Researchers utilize methyl desoxycholate to investigate the forces driving molecular aggregation and the formation of supramolecular structures. researchgate.net

Furthermore, the esterification of the carboxylic acid group in deoxycholic acid to form methyl desoxycholate modifies its chemical reactivity and solubility, allowing for specific applications. For instance, it has been used in the synthesis of other steroid-based molecules and as a starting material for creating more complex derivatives. researchgate.net Its defined structure also makes it a useful standard in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the identification and quantification of bile acid metabolites. okstate.edu

Contemporary Research Trajectories and Open Questions Regarding Methyl Desoxycholate

Current research on methyl desoxycholate is exploring its potential in novel applications. One area of interest is in materials science, where its self-assembly properties are being harnessed to create new nanomaterials. For example, derivatives of methyl desoxycholate are being investigated for their ability to form gels and other organized structures.

Another active area of research involves using methyl desoxycholate and its derivatives in drug delivery systems. vt.edu The ability of these molecules to form aggregates and interact with cell membranes is being explored to enhance the solubility and delivery of poorly water-soluble drugs. vt.edu Additionally, the synthesis of sulfated derivatives of methyl desoxycholate is being investigated for applications such as creating non-toxic antifouling compounds. up.pt

Despite the progress made, several open questions remain. The precise mechanisms governing the self-assembly of methyl desoxycholate under different conditions are still being fully elucidated. Understanding how modifications to its structure affect its aggregation behavior and interaction with other molecules is an ongoing area of investigation. researchgate.net Further research is also needed to fully explore the potential of methyl desoxycholate-based systems in various technological and biomedical applications. asm.orgnih.gov

| Property | Value |

| Chemical Formula | C25H42O4 |

| Molar Mass | 406.6 g/mol |

| Synonyms | (3α,5β,12α)-3,12-Dihydroxy-cholan-24-oic acid methyl ester, Deoxycholic acid methyl ester, Methyl 7-deoxycholate |

| CAS Number | 3245-38-3 |

Table 1. Physicochemical Properties of Methyl Desoxycholate. biosynth.commedkoo.com

| Research Area | Application of Methyl Desoxycholate | Key Findings/Significance |

| Supramolecular Chemistry | Model for self-assembly | Provides insights into the principles of molecular recognition and aggregation. researchgate.net |

| Drug Delivery | Component of delivery systems | Can enhance the solubility and transport of hydrophobic drugs. vt.edu |

| Materials Science | Precursor for novel materials | Used to create gels and other organized structures with potential applications. |

| Antifouling Agents | Synthesis of sulfated derivatives | Shows promise for developing environmentally friendly antifouling coatings. up.pt |

Table 2. Research Applications of Methyl Desoxycholate.

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17-,18+,19-,20+,21+,22+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOOEGSSFNTNP-JMKDMENQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954203 | |

| Record name | Methyl 3,12-dihydroxycholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-38-3 | |

| Record name | Methyl deoxycholate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl deoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,12-dihydroxycholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-α,12-α-dihydroxy-5-β-cholan-24-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1C2TVP7AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Methyl Desoxycholate

Established Chemical Synthesis Pathways for Methyl Desoxycholate and its Analogues

The foundational methods for synthesizing methyl desoxycholate and its related compounds primarily involve the modification of the naturally occurring deoxycholic acid. These methods are well-documented and provide a basis for more complex derivatizations.

Esterification Reactions of Deoxycholic Acid Precursors

The most direct and common method for the synthesis of methyl desoxycholate is the esterification of its precursor, deoxycholic acid. Deoxycholic acid is a secondary bile acid produced by intestinal bacteria from primary bile acids secreted by the liver. researchgate.net The esterification process involves the reaction of the carboxylic acid group of deoxycholic acid with methanol (B129727), typically in the presence of an acid catalyst.

This reaction is a classic example of a Fischer esterification. The process involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester, methyl desoxycholate. A general scheme for this reaction is presented below:

Deoxycholic Acid + Methanol ⇌ Methyl Desoxycholate + Water (in the presence of an acid catalyst)

This method is widely used due to its simplicity and the ready availability of the starting materials. The reaction conditions can be optimized to achieve high yields of the desired product.

Stereoselective Synthesis Approaches

The stereochemistry of the steroid nucleus is a critical factor in the biological activity of bile acids and their derivatives. Deoxycholic acid possesses a specific stereochemical configuration, and maintaining this configuration during synthesis is often crucial. Stereoselective synthesis aims to control the formation of stereoisomers, ensuring that the desired isomer is produced with high selectivity.

In the context of methyl desoxycholate, stereoselective synthesis primarily focuses on modifications to the steroid scaffold while preserving the inherent stereochemistry of the deoxycholic acid backbone. This can involve the introduction of new functional groups at specific positions with a defined stereochemical outcome. While the direct esterification of deoxycholic acid to methyl desoxycholate does not typically alter the stereocenters of the steroid nucleus, the synthesis of analogues often requires precise stereochemical control.

For instance, the synthesis of analogues with modifications at the hydroxyl groups (at C3 and C12) or other positions on the steroid rings would necessitate the use of stereoselective reagents and reaction conditions to ensure the correct spatial arrangement of the newly introduced substituents. Methodologies such as substrate-controlled reactions, where the existing stereochemistry of the molecule directs the stereochemical outcome of the reaction, are commonly employed in steroid chemistry.

Advanced Synthetic Approaches to Methyl Desoxycholate Derivatives

Building upon the established synthetic routes, advanced methodologies have been developed to create specialized derivatives of methyl desoxycholate for various research applications. These approaches allow for the introduction of isotopic labels, functional groups for probing biological systems, and the creation of novel hybrid molecules.

Introduction of Deuterated Variants for Spectroscopic Analysis

Isotopically labeled compounds are invaluable tools in spectroscopic analysis, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS), for elucidating reaction mechanisms and metabolic pathways. The synthesis of deuterated methyl desoxycholate provides a means to trace the molecule and its metabolites in complex biological systems.

The introduction of deuterium (B1214612) can be achieved through various methods. One common approach is the use of deuterated reagents during the synthesis. For example, deuterated methanol (CD3OD) can be used in the esterification of deoxycholic acid to produce methyl-d3-desoxycholate. This specifically labels the methyl ester group.

For the introduction of deuterium into the steroid scaffold, more complex synthetic strategies are required. This might involve the use of deuterium gas (D2) with a suitable catalyst for hydrogenation of an unsaturated precursor, or the use of deuterated reducing agents to introduce deuterium at specific positions. The site-selective incorporation of deuterated methyl groups can provide significant pharmacological benefits and is a key tool in drug development and optimization. nih.govnih.gov

Table 1: Examples of Deuterated Reagents for Synthesis

| Deuterated Reagent | Application in Methyl Desoxycholate Synthesis |

|---|---|

| Deuterated Methanol (CD3OD) | Synthesis of methyl-d3-desoxycholate for labeling the ester group. |

| Deuterium Gas (D2) | Introduction of deuterium into the steroid backbone via catalytic hydrogenation of an unsaturated precursor. |

Functionalization Strategies for Probe Development

To investigate the interactions of methyl desoxycholate with biological systems, it is often necessary to attach a "probe" or "reporter" group. These probes can be fluorescent molecules, biotin (B1667282) tags for affinity purification, or reactive groups for cross-linking studies. The development of functionalization strategies allows for the site-specific introduction of these probes onto the methyl desoxycholate scaffold.

Functionalization can be targeted at the hydroxyl groups at positions C3 and C12, or at the ester group. For example, the hydroxyl groups can be converted into more reactive functional groups, such as tosylates or mesylates, which can then be displaced by a nucleophilic probe molecule. Alternatively, the carboxylic acid of deoxycholic acid can be coupled to an amine-containing probe using standard peptide coupling reagents before or after esterification.

Hybrid Molecule Design Incorporating Methyl Desoxycholate Scaffolds

The concept of hybrid molecules involves combining two or more pharmacophoric units into a single molecule to achieve a synergistic or multi-target effect. nih.govrsc.orgmdpi.comresearchgate.net The methyl desoxycholate scaffold, with its rigid steroid backbone and amphiphilic character, can serve as a valuable component in the design of such hybrid molecules.

By covalently linking methyl desoxycholate to another bioactive molecule, it is possible to create novel compounds with unique properties. For example, a cytotoxic agent could be attached to the methyl desoxycholate scaffold to target it to specific cells or tissues that interact with bile acids. The design of these hybrid molecules requires a deep understanding of the structure-activity relationships of both components and the development of efficient synthetic routes to link them together. This approach has been successfully applied in the development of new therapeutic agents for various diseases. nih.gov

The synthesis of these hybrid molecules often involves multi-step reaction sequences, utilizing a range of modern organic chemistry methodologies to achieve the desired molecular architecture.

Chemoenzymatic Synthesis of Methyl Desoxycholate and Related Compounds

The pursuit of greener and more efficient chemical transformations has led to the exploration of chemoenzymatic strategies for the synthesis of complex molecules like methyl desoxycholate. This approach marries the selectivity and mild reaction conditions of enzymatic catalysis with traditional chemical methods to achieve high yields and purity. In the context of methyl desoxycholate synthesis, chemoenzymatic methods primarily revolve around the use of lipases for the esterification of deoxycholic acid.

Enzymatic Esterification and Transesterification

Enzymatic esterification represents a key biocatalytic route for the synthesis of methyl desoxycholate. This process typically involves the use of a lipase (B570770) to catalyze the reaction between deoxycholic acid and methanol. Lipases, a class of hydrolases, are widely employed in organic synthesis due to their ability to function in non-aqueous environments, their broad substrate specificity, and their high regio- and enantioselectivity. nih.gov

Candida antarctica lipase B (CALB) is one of the most effective and commonly used biocatalysts for esterification reactions. frontiersin.org Its immobilized form, often known as Novozym 435, is particularly favored in industrial applications due to its enhanced stability and ease of separation from the reaction mixture, allowing for reuse. The enzymatic synthesis of bile acid esters, including derivatives of deoxycholic acid, has been shown to be highly regioselective, often favoring esterification at the C24 carboxylic acid group while leaving the hydroxyl groups on the steroid nucleus untouched. nih.gov

The general scheme for the enzymatic esterification of deoxycholic acid to methyl desoxycholate is as follows:

Deoxycholic Acid + Methanol ⇌ (Lipase) ⇌ Methyl Desoxycholate + Water

Transesterification is another viable enzymatic pathway for the synthesis of methyl desoxycholate. In this process, an existing ester reacts with an alcohol in the presence of a lipase to form a new ester and a new alcohol. For the synthesis of methyl desoxycholate, this could involve the reaction of a different alkyl ester of deoxycholic acid with methanol. Lipase-catalyzed transesterification offers advantages such as mild reaction conditions and high conversion rates.

While specific detailed research findings on the enzymatic synthesis of methyl desoxycholate are limited in publicly available literature, data from studies on similar bile acid esterifications provide insight into typical reaction parameters. The following interactive table illustrates representative conditions for lipase-catalyzed esterification.

| Parameter | Value | Reference |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | nih.gov |

| Substrate 1 | Deoxycholic Acid | N/A |

| Substrate 2 | Methanol | N/A |

| Solvent | Toluene or Hexane | nih.gov |

| Temperature | 40-60 °C | nih.gov |

| Reaction Time | 24-72 hours | N/A |

| Substrate Ratio | 1:1 to 1:5 (Deoxycholic Acid:Methanol) | N/A |

| Enzyme Loading | 5-15% (w/w of substrates) | N/A |

| Yield | High (often >90%) | nih.gov |

Note: The data in this table is illustrative and based on general findings for lipase-catalyzed esterification of bile acids. Specific yields and optimal conditions for methyl desoxycholate synthesis require dedicated experimental investigation.

Biocatalytic Transformations in Methyl Desoxycholate Synthesis

Beyond direct esterification, other biocatalytic transformations can be envisioned as part of a chemoenzymatic strategy for synthesizing methyl desoxycholate and its derivatives. These transformations leverage the high selectivity of enzymes to modify specific functional groups on the bile acid scaffold.

One significant area of biocatalysis applied to bile acids is the regioselective modification of the hydroxyl groups. Lipases have been successfully used to selectively acetylate or deacylate hydroxyl groups on the steroid nucleus of bile acids. nih.gov This regioselectivity is crucial for creating specific derivatives that might be difficult to synthesize using conventional chemical methods, which often require complex protection and deprotection steps. For instance, a lipase could be used to selectively acylate the 3-OH or 7-OH group of methyl desoxycholate, leading to novel derivatives with potentially altered physicochemical properties.

The influence of various reaction parameters on these biocatalytic transformations is critical for achieving high yields and selectivity. Factors such as the choice of enzyme, the nature of the organic solvent, water activity, temperature, and the substrate-to-acyl donor ratio all play a significant role. nih.gov For example, the hydrophobicity of the solvent can impact enzyme conformation and activity.

The following table summarizes key biocatalytic transformations and the enzymes typically involved, which could be applied in the synthesis of methyl desoxycholate derivatives.

| Transformation | Enzyme Class | Specific Enzyme Example | Potential Application in Methyl Desoxycholate Synthesis |

| Esterification | Lipase | Candida antarctica Lipase B (CALB) | Synthesis of the methyl ester at the C24 position. |

| Transesterification | Lipase | Candida antarctica Lipase B (CALB) | Alternative route to the C24 methyl ester. |

| Regioselective Acylation | Lipase | Candida antarctica Lipase B (CALB) | Selective acylation of hydroxyl groups on the steroid nucleus. |

| Regioselective Deacylation | Lipase | Candida antarctica Lipase B (CALB) | Selective removal of acyl groups from the steroid nucleus. |

Further research into the application of a broader range of biocatalysts, including engineered enzymes, could unlock new synthetic routes to novel methyl desoxycholate derivatives with tailored properties for various applications.

Biochemical Interactions and Molecular Mechanisms of Methyl Desoxycholate

Interactions with Biological Macromolecules and Assemblies

Methyl desoxycholate, as a derivative of the secondary bile acid deoxycholic acid, is anticipated to interact with various biological macromolecules. These interactions are primarily governed by its amphiphilic nature, featuring a rigid steroidal backbone and a methyl ester group.

The binding of bile acid derivatives to proteins can induce significant conformational changes, thereby modulating the protein's function. This section examines the characteristics of these binding events and their functional consequences.

While direct studies on methyl desoxycholate binding to specific proteins are not extensively documented, the interaction of its parent compound, deoxycholate, with the Invasion plasmid antigen D (IpaD) of Shigella flexneri provides a well-characterized model. nih.govnih.gov Shigella flexneri is a bacterium responsible for shigellosis, and its virulence depends on a Type III secretion system (T3SS) that injects effector proteins into host cells. nih.gov The T3SS needle is capped by a protein complex including IpaD. nih.govresearchgate.net

The binding of deoxycholate to IpaD is a critical initial step in preparing the bacterium for host cell invasion. nih.gov This interaction induces a conformational change in IpaD, which in turn promotes the recruitment of another key protein, IpaB, to the needle tip. nih.govresearchgate.net This event primes the secretion apparatus for contact with the host cell. nih.gov

Fluorescence-based studies have characterized this ligand-protein interaction. Research using fluorescein-labeled deoxycholate demonstrated specific binding to IpaD. nih.govresearchgate.net The binding affinity is in the micromolar range, indicating a physiologically relevant interaction. Computational docking simulations suggest that deoxycholate binds at the interface between the N-terminal domain and the central coiled-coil of IpaD. nih.govnih.gov This region is also thought to be involved in IpaD's interaction with the needle itself. nih.gov The binding does not, however, trigger the full secretion of effector proteins, suggesting it is a preparatory step. nih.govnih.gov

| Ligand | Protein | Technique | Apparent Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| FITC-deoxycholate | IpaD | Fluorescence Polarization | ~5 to 15 µM | nih.govresearchgate.net |

Small molecules can modulate enzyme activity through various mechanisms, including binding to allosteric sites which are distinct from the active site. wikipedia.org This binding can induce conformational changes that either enhance (positive modulation) or inhibit (negative modulation) the enzyme's catalytic function. longdom.org Another mechanism is covalent modification, where functional groups like methyl groups are added to or removed from the enzyme, altering its activity. wikipedia.orgacs.org

While specific data on methyl desoxycholate's direct modulation of enzyme activity is limited, studies on related compounds provide insights. For instance, various mono-methylindoles have been shown to inhibit the activity of the CYP1A1 enzyme in human cells. nih.gov Furthermore, conjugates of bile acids have been synthesized to create novel functionalities. mdpi.comresearchgate.net For example, conjugates of deoxycholic acid with other molecules have been explored for various applications, and their properties often depend on the combined chemical nature of the conjugate. mdpi.com The addition of a methyl group, as in methyl desoxycholate, increases the lipophilicity of the molecule compared to deoxycholic acid. nih.gov This change can influence how the molecule interacts with enzymes, potentially enhancing its ability to bind to hydrophobic pockets and act as an allosteric modulator. longdom.orgnih.gov

The amphiphilic character of methyl desoxycholate dictates its interaction with lipid assemblies, including cellular membranes. It can influence membrane stability and participate in the formation of micellar structures.

The interaction of bile acids and their derivatives with cell membranes can alter membrane fluidity, integrity, and permeability. ucd.ie In vitro models, such as phospholipid liposomes and cell culture monolayers, are used to quantify these effects. ufz.denih.gov

Studies on deoxycholate demonstrate its capacity to disrupt membrane integrity in a dose-dependent manner. Using liposomes loaded with a fluorescent dye (calcein), research has shown that sodium deoxycholate induces dye leakage, signifying a loss of membrane integrity and increased permeability. nih.gov The concentration of sodium deoxycholate required to cause 50% of the maximum calcein (B42510) leakage (C₅₀) from dilauroylphosphatidylcholine (DLPC) liposomes was found to be approximately 0.56 mM. nih.gov The presence of cholesterol in the membrane has a stabilizing effect, increasing the C₅₀ value and thus reducing the permeabilizing effect of the bile salt. nih.gov Procyanidins have also been shown to prevent the disruption of lipid raft structures induced by sodium deoxycholate. conicet.gov.ar

Another in vitro method to assess membrane barrier function is the measurement of Transepithelial Electrical Resistance (TEER) across a cell monolayer. mdpi.com A decrease in TEER indicates a disruption of tight junctions between cells and an increase in paracellular permeability. While specific TEER data for methyl desoxycholate is not available, this method is a standard for evaluating the effects of compounds on epithelial barrier integrity. mdpi.com The increased lipophilicity of methyl desoxycholate relative to deoxycholate suggests it could partition more readily into the lipid bilayer, potentially influencing membrane fluidity and permeability at lower concentrations. nih.govucd.ie

Like other amphiphiles, when methyl desoxycholate is in an aqueous solution above a certain concentration, its molecules self-assemble to form aggregates known as micelles. This concentration is the critical micelle concentration (CMC). dataphysics-instruments.com Bile salts like deoxycholate have a unique facial amphiphilicity, with a hydrophobic β-face (due to methyl groups) and a hydrophilic α-face (due to hydroxyl groups), leading to a more complex, stepwise aggregation process compared to simple linear surfactants. nih.gov They first form smaller, primary micelles, which can then grow into larger, secondary micellar structures at higher concentrations. nih.gov

The CMC for sodium deoxycholate has been determined by various methods and is influenced by factors like ionic strength and temperature. nih.gov The reported values generally fall within the range of 2-6 mM. nih.govnovoprolabs.com

| Method | Conditions | CMC (mM) | Reference |

|---|---|---|---|

| Light Scattering, Spectrophotometry, Surface Tension | pH 9.0, 0.1 M NaCl | 2.5 - 3.0 | researchgate.net |

| General Literature Value | Not Specified | 2 - 6 | novoprolabs.com |

| Fluorescence Probe Technique | Not Specified | Stepwise aggregation observed | researchgate.net |

| Potentiometry, Spectrophotometry, Light Scattering | 25°C, 0.10 M NaCl | Pre-micellar aggregate at 3 mM, primary micelle at 7 mM | nih.govnih.gov |

The primary mechanism of solubilization by bile salt micelles involves the incorporation of hydrophobic or amphiphilic molecules into the micellar core. nih.gov This process is crucial for the digestion and absorption of dietary lipids. nih.gov Deoxycholate micelles can also solubilize cellular membranes by extracting lipids and proteins, leading to the formation of mixed micelles and eventual membrane lysis at high concentrations. nih.govacs.org The esterification of the carboxyl group in deoxycholic acid to form methyl desoxycholate results in an uncharged, more hydrophobic molecule. This change would be expected to decrease its aqueous solubility and lower its CMC, promoting aggregation at lower concentrations and enhancing its partitioning into lipid environments.

Interaction with Nucleic Acids (e.g., DNA, RNA) and Epigenetic Modifiers

The interaction of methyl desoxycholate with nucleic acids and the epigenetic machinery is an area of growing interest. Epigenetic modifications, such as DNA methylation and histone alterations, play a crucial role in regulating gene expression without changing the DNA sequence itself. frontiersin.org These modifications are dynamic and can be influenced by various factors, including metabolites from the gut microbiota. nih.gov

DNA methylation typically involves the addition of a methyl group to cytosine bases, often leading to gene silencing. nih.govsavemyexams.com This process is critical for normal development and cellular function. frontiersin.org It is known that the gut microbiota can influence the host's DNA methylation patterns. nih.gov While direct studies on methyl desoxycholate's specific role are limited, the broader class of bile acids, from which it is derived, is known to be metabolically transformed by gut bacteria, potentially influencing the pool of metabolites available for epigenetic modifications.

Histone modifications are another key epigenetic mechanism, involving the addition or removal of chemical groups like acetyl and methyl groups to histone proteins, which package DNA into chromatin. nih.govsavemyexams.com These modifications can either relax or condense the chromatin structure, thereby activating or repressing gene transcription. nih.gov The availability of methyl donors, such as S-adenosylmethionine (SAM), is crucial for both DNA and histone methylation. nih.gov

While the direct binding or modification of nucleic acids by methyl desoxycholate has not been extensively documented, its influence is more likely to be indirect, through the modulation of enzymes and metabolic pathways that control the epigenetic landscape. For instance, changes in the gut microbiome composition, influenced by bile acids, can alter the production of metabolites that serve as substrates or inhibitors for epigenetic enzymes. nih.gov

Recent research has highlighted the intricate relationship between the methylome and various cellular processes, including virulence and metabolism in bacteria. elifesciences.org In eukaryotes, protein methylation, a post-translational modification, affects a wide range of biological functions, including RNA splicing and DNA repair, by altering protein-protein and protein-nucleic acid interactions. nih.gov The potential for methyl desoxycholate to influence these pathways, either directly or indirectly, remains an open area for investigation.

Further research is needed to elucidate the specific interactions of methyl desoxycholate with DNA, RNA, and the enzymatic machinery responsible for epigenetic modifications. Understanding these interactions could provide insights into how bile acid metabolism can impact gene regulation and cellular function.

Mechanistic Studies of Cellular Responses to Methyl Desoxycholate (excluding clinical trials)

Methyl desoxycholate, a derivative of the secondary bile acid deoxycholate, plays a significant role in the chemotactic behavior of the pathogenic bacterium Campylobacter jejuni. Chemotaxis, the directed movement of an organism in response to a chemical stimulus, is crucial for bacteria to find favorable environments for colonization and survival. microbiologyresearch.orgnih.govsci-hub.seencyclopedia.pub For C. jejuni, a leading cause of human gastroenteritis, bile acids in the host's gastrointestinal tract act as important chemical cues.

Studies have identified sodium deoxycholate (SDC) as a potent chemoattractant for C. jejuni. microbiologyresearch.orgnih.gov This response is mediated by specific sensor proteins known as methyl-accepting chemotaxis proteins (MCPs), or transducer-like proteins (Tlps). microbiologyresearch.orgnih.gov Research has pinpointed Tlp3 and Tlp4 as the specific sensor proteins responsible for detecting and mediating the chemotactic response to SDC. microbiologyresearch.orgnih.gov

The signaling pathway involves the binding of SDC to these MCPs, which then initiates a signal transduction cascade that ultimately controls the flagellar motor, directing the bacterium's movement towards the source of the attractant. sci-hub.se The importance of this interaction is highlighted by studies where the disruption of the tlp3 or tlp4 genes in C. jejuni resulted in a significantly reduced ability to move towards SDC and a decreased capacity to colonize the jejunal mucosa in mouse models. microbiologyresearch.orgnih.gov When both genes were disrupted, the bacterium's chemotactic response and colonization ability were completely absent. microbiologyresearch.orgnih.gov

Furthermore, experiments using antibodies to block the Tlp3 and Tlp4 proteins also inhibited SDC-induced chemotaxis. microbiologyresearch.org These findings underscore the critical role of these specific MCPs in recognizing deoxycholate and initiating the chemotactic signaling cascade that is essential for C. jejuni to colonize its host. microbiologyresearch.orgnih.gov

Table 1: Key Proteins in Campylobacter jejuni Chemotaxis towards Deoxycholate

| Protein | Function | Role in Deoxycholate Chemotaxis |

| Tlp3 (MCP) | Methyl-accepting chemotaxis protein; sensor protein. | Specific sensor for sodium deoxycholate; responsible for chemoattraction. microbiologyresearch.orgnih.gov |

| Tlp4 (MCP) | Methyl-accepting chemotaxis protein; sensor protein. | Specific sensor for sodium deoxycholate; responsible for chemoattraction. microbiologyresearch.orgnih.gov |

| CheA/CheW | Components of the signal transduction pathway. | Relay the signal from the MCPs to the flagellar motor. sci-hub.se |

| CheY | Response regulator. | Controls the direction of flagellar rotation. sci-hub.se |

The influence of methyl desoxycholate and its parent compound, deoxycholate, on microbial growth and metabolic processes has been investigated in various in vitro settings. Bile acids, in general, can exert both stimulatory and inhibitory effects on bacteria, depending on the concentration and the specific bacterial species.

For some bacteria, certain bile acids can serve as a signal indicating a favorable environment, leading to enhanced growth. For instance, the presence of pantothenate, a component of coenzyme A, in culture medium has been shown to enhance the growth of Campylobacter jejuni. nih.gov While not directly methyl desoxycholate, this highlights how specific molecules can influence bacterial metabolism and proliferation.

In contrast, at higher concentrations, bile acids can act as antimicrobial agents due to their detergent-like properties, which can disrupt bacterial cell membranes. This dual role is a key aspect of their interaction with the gut microbiota.

The metabolic capabilities of bacteria also determine their response to different carbon sources, which can influence their growth rates. For example, Escherichia coli can utilize various sugars like glucose and lactose, as well as glycerol (B35011), for growth, with each substrate entering the central metabolic pathways at different points. researchgate.net The efficiency of utilizing a particular carbon source can vary, leading to different growth yields. plos.org

Studies on the metabolic requirements of C. jejuni have identified numerous genes essential for its growth in vitro, involved in processes such as nutrient transport, respiration, and cell envelope biogenesis. nih.gov The ability of this pathogen to colonize the intestine is closely linked to its metabolic adaptability to the nutrient-rich environment of the gut, where bile acids are present. nih.gov

While specific data on the direct impact of methyl desoxycholate on the growth curves and metabolic flux of a wide range of bacteria is not extensively detailed in the provided context, the general principles of bile acid-microbe interactions suggest that its effects would be concentration-dependent and species-specific. For example, the growth of certain cell lines, like L-M and Vero cells, was stimulated by amphotericin B methyl ester, while the deoxycholate complex of amphotericin B did not produce the same effect, indicating that the form of the molecule is critical. jst.go.jp

Table 2: General Effects of Bile Acids on Microbial Growth

| Effect | Mechanism | Example |

| Growth Inhibition | Disruption of bacterial cell membranes at high concentrations. | General property of bile acids as detergents. |

| Growth Stimulation | Acting as environmental signals for colonization. | Bile acids as chemoattractants for C. jejuni. microbiologyresearch.orgnih.gov |

| Metabolic Modulation | Influencing the expression of metabolic genes. | Gut microbiota adapting to the presence of bile acids. |

Interplay with Other Chemical Entities in Biological Systems

Synergy with Antibiotics:

A notable example of synergy is the interaction between sodium deoxycholate (DOC) and the nitrofuran antibiotic furazolidone (B1674277) (FZ). nih.govresearchgate.net Studies have shown a potent synergistic effect in inhibiting the growth of several enterobacterial species, including Escherichia coli, Salmonella enterica, Citrobacter gillenii, and Klebsiella pneumoniae. nih.govresearchgate.net The mechanism behind this synergy involves the inhibition of TolC-associated efflux pumps by furazolidone. researchgate.net These pumps are normally responsible for expelling deoxycholate from the bacterial cell. By inhibiting these pumps, furazolidone effectively increases the intracellular concentration of deoxycholate, enhancing its antimicrobial activity. researchgate.net This synergistic relationship is highlighted by a significant reduction in the minimum inhibitory concentration (MIC) of both compounds when used in combination. nih.govnih.gov

The Fractional Inhibitory Concentration Index (FICI) is a measure used to assess the nature of drug interactions. A FICI of ≤0.5 is generally considered synergistic. nih.gov For the DOC-FZ combination, FICI values ranged from 0.125 to 0.35 across different bacterial strains, confirming a strong synergistic effect. nih.govresearchgate.net

Interactions with Dietary Fibers:

Dietary fibers can also interact with bile acids, influencing their bioavailability and effects within the gut. Insoluble dietary fibers have been shown to bind bile acids, which can reduce their reabsorption in the intestine. This interaction can have physiological consequences, such as hypocholesterolemic effects. nih.gov

The interplay between dietary fibers and bile acids is complex. Some studies suggest that the beneficial effects of dietary fibers and associated polyphenols are more pronounced when they are consumed together. nih.gov This indicates a synergistic relationship in promoting gut health. However, the nature of the interaction can also be antagonistic in certain contexts. For example, some refined dietary fibers, when consumed inappropriately, may have detrimental effects on gut and liver health, potentially by altering the composition and metabolic activity of the gut microbiota, which in turn affects bile acid metabolism. researchgate.net

Table 3: Synergistic and Antagonistic Interactions of Deoxycholate

| Interacting Molecule | Type of Interaction | Mechanism/Effect |

| Furazolidone (Antibiotic) | Synergy | Inhibition of bacterial efflux pumps, leading to increased intracellular deoxycholate concentration and enhanced growth inhibition. nih.govresearchgate.net |

| Insoluble Dietary Fibers | Antagonism (in terms of bioavailability) | Binding of deoxycholate, reducing its reabsorption and systemic effects. nih.gov |

| Quercetin (with other antibiotics) | Synergy | Quercetin can enhance the efficacy of antibiotics against biofilms. biorxiv.org While not directly with deoxycholate, it illustrates a similar principle of combination therapy. |

In complex biological matrices such as the gut lumen or in cell culture media containing serum, methyl desoxycholate does not exist in isolation. Its interactions are influenced by a multitude of other molecules, including proteins, lipids, and other metabolites.

One important aspect of these interactions is the binding of bile acids to proteins. For example, thrombospondin 2 (TSP2), a matricellular protein, has been shown to interact directly with matrix metalloproteinase-2 (MMP2). molbiolcell.org While not a direct interaction with methyl desoxycholate, this illustrates the capacity of extracellular matrix components to bind and modulate the activity of other molecules. The function of such matricellular proteins is highly dependent on the composition of the surrounding matrix. molbiolcell.org

Furthermore, in the context of cell-material interactions, the surface chemistry of a material can influence the adsorption and conformation of proteins like fibronectin, which in turn affects cell adhesion and signaling. plos.org This complex interplay can also involve the activity of matrix metalloproteinases (MMPs), which are involved in the degradation and remodeling of the extracellular matrix. plos.org The expression of MMPs like MMP2 and MMP9 can be influenced by the cellular microenvironment. plos.org

The aggregation behavior of deoxycholate is also affected by the presence of other molecules. For instance, studies on the interaction of sodium deoxycholate with polymers like (hydroxypropylmethyl)cellulose have shown that the surfactant can bind to the polymer chain, forming mixed aggregates. researchgate.net This can alter the critical micelle concentration of the surfactant.

In the gut, the vast array of dietary components, host secretions, and microbial metabolites creates an incredibly complex biological matrix. The physiological effects of methyl desoxycholate are therefore the net result of its direct actions and its myriad interactions within this milieu.

Metabolic Pathways and Enzymatic Transformations Involving Methyl Desoxycholate

Biotransformation of Methyl Desoxycholate by Microorganisms

The gut microbiota plays a significant role in the metabolism of bile acids. Methyl desoxycholate itself has been identified as a novel bacterial metabolite, produced anaerobically by certain species of Bacteroides. medkoo.com The biotransformation of this compound is intrinsically linked to the broader microbial metabolism of deoxycholate and other steroid derivatives.

Bacteria have evolved sophisticated pathways to degrade the complex ring structure of steroids. mdpi.com The degradation of deoxycholate, the precursor to methyl desoxycholate, has been observed in various bacteria, including strains of Pseudomonas and several Actinobacteria. mdpi.comresearchgate.net These pathways typically involve initial transformations of the steroid nucleus followed by side-chain cleavage. uni-konstanz.de

Research has identified at least two primary initial reaction sequences for the degradation of cholate (B1235396), a related bile acid, which can be transformed into deoxycholate by gut microbes. These pathways proceed either via the formation of 3-keto-Δ1,4-diene or 3-keto-Δ4,6-diene-7-deoxy intermediates. uni-konstanz.de The degradation of the steroid rings in the Δ4,6 variant, studied in Sphingobium sp., is largely similar to the more common Δ1,4 pathway, with the key distinction being the initial elimination of the 7-OH group. asm.org The persistence of these molecules has driven bacteria to evolve mechanisms to either detoxify them or utilize their carbon-rich structure for energy. mdpi.com

Specific enzymes are crucial for the microbial breakdown of deoxycholate derivatives. In Sphingobium sp. strain Chol11, which utilizes a Δ4,6 degradation variant, a key enzyme is 7-hydroxysteroid dehydratase. asm.org The degradation of the C5 carboxylic side chain, which is esterified in methyl desoxycholate, is proposed to involve a distinct gene cluster encoding a CoA ligase, an acyl-CoA dehydrogenase, a Rieske monooxygenase, and an amidase. asm.org This differs from the canonical genes known from other steroid-degrading bacteria. asm.org

In Shiga toxin-producing Escherichia coli (STEC), exposure to sodium deoxycholate resulted in the downregulation of glycerol (B35011) dehydrogenase and phosphate (B84403) acetyltransferase, enzymes involved in carbon metabolism. geneticsmr.orgnih.gov Conversely, the elongation factor Tu (TufA), which has chaperone activities, was upregulated, suggesting a stress response mechanism. geneticsmr.orgnih.gov In Campylobacter jejuni, methyl-accepting chemotaxis proteins Tlp3 and Tlp4 have been identified as specific sensors for sodium deoxycholate, promoting movement towards it. nih.gov

The table below summarizes key microbial enzymes and proteins involved in the response to and metabolism of deoxycholate.

| Enzyme/Protein | Organism(s) | Function/Observation | Reference(s) |

| 7-hydroxysteroid dehydratase | Sphingobium sp. strain Chol11 | Key enzyme in the Δ4,6 degradation variant of bile salts. | asm.org |

| CoA ligase, Acyl-CoA dehydrogenase | Sphingobium sp. strain Chol11 | Part of a putative gene cluster for C5 carboxylic side chain degradation. | asm.org |

| Glycerol dehydrogenase | Escherichia coli (STEC) | Downregulated in the presence of sodium deoxycholate. | geneticsmr.org, nih.gov |

| Phosphate acetyltransferase | Escherichia coli (STEC) | Downregulated in the presence of sodium deoxycholate. | geneticsmr.org, nih.gov |

| Elongation factor Tu (TufA) | Escherichia coli (STEC) | Upregulated in the presence of sodium deoxycholate; involved in translation and chaperone activities. | geneticsmr.org, nih.gov |

| Tlp3, Tlp4 (Methyl-accepting chemotaxis proteins) | Campylobacter jejuni | SDC-specific sensor proteins responsible for chemoattraction. | nih.gov |

Genetic and proteomic studies have been instrumental in elucidating the microbial response to bile salts like deoxycholate. In Sphingobium sp. strain Chol11, proteomic analyses identified three distinct gene clusters that encode the machinery for bile salt degradation. asm.org These analyses revealed that while some enzymes for initial oxidation are constitutively produced, those required for degrading the side chain and steroid nucleus necessitate de novo synthesis upon exposure. asm.org

Similarly, transcriptomic and proteomic analyses of Akkermansia muciniphila showed that exposure to deoxycholate significantly altered carbohydrate metabolism and upregulated the γ-aminobutyric acid (GABA) production pathway, which is associated with stress response. oup.com In STEC strain M03, two-dimensional electrophoresis followed by mass spectrometry identified the specific proteins that were differentially expressed in the presence of sodium deoxycholate, providing a snapshot of the bacterium's adaptive metabolic strategy. geneticsmr.orgnih.gov These studies highlight that bacteria possess complex, inducible genetic systems to adapt to and metabolize steroid compounds in their environment. microbiologyresearch.org

Connection to Broader Metabolic Networks

The metabolic significance of methyl desoxycholate is intrinsically linked to fundamental biochemical networks that govern cellular function. Its very structure, a methylated form of the secondary bile acid deoxycholic acid (DCA), places it at the intersection of bile acid metabolism and the universal pathways of methyl group transfer. These connections extend to influence central regulatory processes, including gene expression through epigenetic modifications.

Methyl Group Transfer and One-Carbon Metabolism

The formation of methyl desoxycholate from deoxycholic acid is a methylation reaction, a process that relies on the intricate network known as one-carbon metabolism. This network is a series of interconnected biochemical pathways that transfer one-carbon units (like methyl groups, -CH₃) from donor molecules to various substrates. creative-proteomics.com These reactions are essential for the synthesis of nucleotides, amino acids, and other critical biomolecules. nih.gov

The central hub of methyl group transfer is the methionine cycle. creative-proteomics.com In this cycle, the amino acid methionine reacts with adenosine (B11128) triphosphate (ATP) to form S-adenosylmethionine (SAM). frontiersin.orgwikipedia.org SAM is the principal methyl donor for a vast array of biological reactions, earning it the title of the "universal methyl donor". creative-proteomics.comnih.gov It provides the methyl group for the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.comwikipedia.org The presumed synthesis of methyl desoxycholate would involve the enzymatic transfer of a methyl group from SAM to deoxycholic acid.

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com Homocysteine can be remethylated to regenerate methionine, completing the cycle. nih.gov This regeneration is crucial and relies on enzymes like methionine synthase (MTR), which uses a folate derivative (5-methyltetrahydrofolate) as a co-substrate. nih.govwikipedia.org Therefore, the metabolic pathways that enable the formation of methyl desoxycholate are deeply integrated with folate and methionine metabolism, which are critical for cellular growth and function. nih.gov

Table 1: Key Enzymes and Molecules in One-Carbon Metabolism

| Molecule/Enzyme | Abbreviation | Role |

|---|---|---|

| S-Adenosylmethionine | SAM | The primary donor of methyl groups for most methylation reactions in the body. frontiersin.orgnih.gov |

| S-Adenosylhomocysteine | SAH | The product formed after SAM donates its methyl group; an inhibitor of methyltransferases. creative-proteomics.comnih.gov |

| Methionine Synthase | MTR | An enzyme that regenerates methionine from homocysteine, linking the methionine and folate cycles. wikipedia.org |

| Methylenetetrahydrofolate Reductase | MTHFR | An enzyme that produces 5-methyltetrahydrofolate, the primary methyl donor for remethylating homocysteine to methionine. nih.gov |

| DNA Methyltransferases | DNMTs | Enzymes that catalyze the transfer of a methyl group from SAM to DNA. nih.govnih.gov |

Analytical Methodologies and Spectroscopic Characterization in Methyl Desoxycholate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and quantifying methyl desoxycholate from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with other detection methods, are the primary techniques employed.

HPLC is a versatile technique for the analysis of bile acid derivatives like methyl desoxycholate. Reversed-phase HPLC methods are commonly used for the separation and quantification of deoxycholate and its esters. researchgate.net For instance, a method for analyzing residual sodium deoxycholate in vaccines utilizes a C18 column. researchgate.netnih.gov While direct UV detection at 210 nm is possible for free bile acids, the sensitivity can be limited. researchgate.net

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (HPLC-MS/MS). researchgate.netnih.gov This combination allows for the detection of low concentrations of deoxycholate derivatives. One study reported a linearity range of 10-320 ng/mL with a limit of detection (LOD) of 3 ng/mL and a lower limit of quantitation (LOQ) of 10 ng/mL for deoxycholate using HPLC-MS/MS. researchgate.netnih.gov The use of an internal standard, such as cholic acid, helps to ensure accuracy in quantification. researchgate.net Sample preparation, including solid-phase extraction, is often necessary to remove interfering substances from complex matrices. researchgate.net

Table 1: HPLC Methods for Deoxycholate Analysis

| Technique | Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|---|

| HPLC-RI | Luna C18 | Acetonitrile: Methanol (B129727): 20 mM Sodium Acetate (60:05:35 v/v) | Refractive Index | 2-80 µg/mL | - | - | researchgate.netnih.gov |

| HPLC-MS/MS | Hypersil BDS C18 | Gradient of Methanol and Water (0.1% Formic Acid) | Tandem Mass Spectrometry | 10-320 ng/mL | 3 ng/mL | 10 ng/mL | researchgate.netnih.gov |

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile derivatives of bile acids, including methyl desoxycholate. nih.gov Prior to GC analysis, non-volatile bile acids must be converted into volatile derivatives, a process known as derivatization. academicjournals.org Methylation is a common derivatization method to create fatty acid methyl esters (FAMEs). academicjournals.org

One approach involves the derivatization of bile acids into trimethylsilyl (B98337) (TMS) ether isobutyl esters (IBTMS). nih.gov This method, using an OV-1 capillary column, allows for the separation of multiple bile steroids. nih.gov The increased retention time of the isobutyl esters facilitates their separation from neutral sterols. nih.gov GC-MS provides both separation and structural information, with different ionization techniques like electron impact and chemical ionization (ammonia, isobutane, methane) offering distinct fragmentation patterns for compound identification and quantification. nih.gov Ammonia chemical ionization is noted as being particularly effective for identification due to the generation of high-mass ions. nih.gov

The NIST WebBook provides mass spectral data for the 2TMS derivative of methyl desoxycholate, which is useful for its identification in GC-MS analysis. nist.gov

Mass Spectrometry (MS) Applications in Methyl Desoxycholate Analysis

Mass spectrometry is an indispensable technique for the structural elucidation and sensitive quantification of methyl desoxycholate. mdpi.compioneerpublisher.com It is often used in tandem with chromatographic separation methods. mdpi.com

High-resolution mass spectrometry allows for the determination of the accurate molecular weight of methyl desoxycholate, which aids in confirming its molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting product ions. mdpi.comjasco.com.br This fragmentation pattern provides detailed structural information, which is crucial for distinguishing between isomers and identifying impurities. jasco.com.br For example, the fragmentation pathways of related compounds can be used to elucidate the structure of novel derivatives. jasco.com.br

Different ionization sources are used in MS. Soft ionization techniques are particularly useful as they can generate intact molecular ions for subsequent fragmentation analysis. mdpi.com The structural analysis of organotin(IV) derivatives of sodium deoxycholate has been performed using mass spectrometry, among other techniques. researchgate.net

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a highly sensitive method for the quantitative analysis of bile acids and their derivatives in various non-clinical biological samples. nih.gov The high sensitivity of MS enables the detection of low-abundance analytes in complex matrices. mdpi.com

In a study involving the analysis of triacylglycerols, pancreatic lipase (B570770) was used to hydrolyze the fat, and deoxycholate was added to aid in emulsification. csic.es The resulting fatty acid methyl esters were then analyzed by gas-liquid chromatography. csic.es While this specific study did not directly quantify methyl desoxycholate, it demonstrates the use of deoxycholate in sample preparation for quantitative analysis of related compounds in a biological context.

The development of methods for quantifying residual sodium deoxycholate in vaccines also highlights the quantitative power of MS. researchgate.netnih.gov These methods often involve sample clean-up steps, such as liquid-liquid extraction, to overcome matrix interference. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and dynamic analysis of molecules like methyl desoxycholate in solution. nih.govnih.gov It provides information on the connectivity of atoms and the three-dimensional structure of the molecule.

Both 1D (¹H and ¹³C) and 2D NMR experiments are used to ascertain the structure of bile acid derivatives. researchgate.net For instance, the structures of 2,2′-bipyridine-4,4′-dicarboxylates of bile acid methyl esters, including the methyl desoxycholate derivative, were confirmed using ¹H and ¹³C NMR, as well as 2D PFG ¹H,¹³C HMQC experiments. researchgate.net Chemical shift assignments for the protons and carbons are made based on these experiments. researchgate.net The chemical shifts for sodium deoxycholate are available in databases, which can serve as a reference. chemicalbook.com

NMR is also uniquely suited to study molecular dynamics over a wide range of timescales. nih.govnih.gov Studies on deoxycholate have utilized NMR relaxation experiments to investigate the dynamics of methyl groups. utoronto.caacs.orgutoronto.ca Techniques like double quantum filtered NMR signals have been applied to deoxycholate to understand methyl group dynamics. utoronto.caacs.orgutoronto.ca These studies provide insights into the internal motions and conformational flexibility of the molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Methyl desoxycholate |

| Deoxycholic acid |

| Sodium deoxycholate |

| Cholic acid |

| Methyl isocyanate |

| Xylose-lysine desoxycholate |

| Methyl litocholate 3 alpha-bromoacetate |

| Methyl deoxycholate 3a-bromoacetate |

| Methyl cholate (B1235396) 3 alpha-bromoacetate |

| Sodium 3-[(2-methyl-2-undecyl-1,3-dioxolan-4-yl)methoxyl]-1-propanesulfonate |

| Methyl lithocholate |

| Methyl chenodeoxycholate |

| Methyl cholate |

| Palmitic acid, methyl ester |

| Myristic acid, methyl ester |

| Linolenic acid |

| Linoleic acid |

| Tridecanoic acid methyl ester |

| Acetonitrile |

| Methanol |

| Formic acid |

| Isobutane |

| Methane |

| Ammonia |

| Chloroform |

| Methylene blue |

| Toluene |

| 2,2′-bipyridine-4,4′-dicarboxylic acid |

| 3α -(2,6-dichlorophenylcarboxy) bile acid methyl esters |

| Triphenyltin(IV) chloride |

| Monomethyl glutarate |

| Tris/HCl |

| Dithiothreitol (DTT) |

| Iodoacetamide (IAA) |

| Trifluoroacetic acid (TFA) |

Elucidation of Molecular Structure and Conformation

Determining the precise three-dimensional arrangement of atoms within the Methyl Desoxycholate molecule is crucial for understanding its function. Techniques like X-ray crystallography and advanced NMR spectroscopy are indispensable in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is another vital tool for structure elucidation in solution. egyankosh.ac.inkarary.edu.sd By analyzing the chemical shifts, coupling constants, and signal integrations in an NMR spectrum, researchers can piece together the connectivity of atoms within the molecule. egyankosh.ac.in Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further distinguish between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), providing a more detailed structural map. libretexts.org For complex molecules like Methyl Desoxycholate, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often employed to establish correlations between different nuclei and unambiguously assign the full chemical structure.

Probing Molecular Interactions and Aggregation Behavior

Methyl Desoxycholate, like its parent compound deoxycholic acid, is known for its tendency to self-assemble into larger aggregates, such as micelles, in aqueous solutions. researchgate.net Understanding this aggregation behavior and how it interacts with other molecules is critical, particularly in contexts like drug delivery.

NMR spectroscopy is highly sensitive to changes in the chemical environment of a molecule, making it an excellent tool for studying aggregation. nmxresearch.com When molecules aggregate, changes in the NMR spectrum, such as shifts in resonance frequencies or broadening of signals, can be observed. nmxresearch.com These changes provide information about the critical micelle concentration (CMC), the size and shape of the aggregates, and the specific parts of the molecule involved in the aggregation process. nih.govresearchgate.net For instance, the chemical shifts of protons in different parts of the bile salt structure can indicate whether they are located in the hydrophobic interior or on the hydrophilic exterior of the micelle. nih.gov

The interaction of Methyl Desoxycholate with other molecules, often referred to as "guest" molecules, can also be effectively studied by NMR. By monitoring changes in the NMR spectrum of either the host (Methyl Desoxycholate) or the guest upon mixing, researchers can determine binding constants and identify the specific sites of interaction. researchgate.net This is crucial for understanding how Methyl Desoxycholate might encapsulate or interact with drug molecules.

Isotope-Labeled NMR for Mechanistic Insights

To gain deeper insights into the dynamic processes and mechanisms involving Methyl Desoxycholate, researchers often turn to isotope labeling. In this technique, certain atoms in the molecule are replaced with their heavier isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). unl.ptnih.gov

Isotope labeling is particularly powerful when combined with NMR spectroscopy. For example, selectively labeling the methyl groups of Methyl Desoxycholate with ¹³C allows for highly sensitive and resolved NMR experiments, even in large molecular complexes. researchgate.netresearchgate.net This is because the methyl groups often have favorable relaxation properties, leading to sharper NMR signals. nih.gov Such approaches, often termed "methyl-TROSY" spectroscopy, have been instrumental in studying the structure and dynamics of large proteins and can be applied to understand the behavior of Methyl Desoxycholate in complex environments. researchgate.net

Deuterium labeling, where hydrogen atoms are replaced by deuterium, is another valuable strategy. nih.gov Deuteration can simplify complex proton NMR spectra and is used to probe the dynamics of molecules. unl.pt By studying the relaxation of deuterium signals, information about the motion of specific parts of the Methyl Desoxycholate molecule can be obtained, providing a more detailed picture of its flexibility and conformational changes. nih.gov These mechanistic studies, sometimes involving the use of deuterated solvents, can help elucidate reaction pathways and intermolecular interactions. researchgate.net

Other Spectroscopic Techniques

While NMR is a central tool, a variety of other spectroscopic techniques provide complementary information about the structure and interactions of Methyl Desoxycholate.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the characteristic vibrations of chemical bonds within a molecule. edinst.com These techniques are highly sensitive to the molecular structure and can be used to identify functional groups and confirm the identity of a compound. spectroscopyonline.com

The IR spectrum of a molecule shows absorption bands at specific frequencies corresponding to its vibrational modes. For Methyl Desoxycholate, characteristic bands for the C-H bonds of the steroid nucleus and the methyl group, as well as the C=O and C-O bonds of the ester group, would be expected. dtu.dkresearchgate.net Changes in the position and intensity of these bands can provide information about intermolecular interactions, such as hydrogen bonding, and can be used to study the compound's solid-state polymorphism. americanpharmaceuticalreview.com

Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations may be active in one technique but not the other. edinst.com This can be particularly useful for studying the vibrations of the non-polar parts of the molecule. The Raman spectrum of Methyl Desoxycholate would also show characteristic bands for its various functional groups. dtu.dk

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch (if present) | 3200-3600 | IR, Raman |

| C-H Stretch (steroid & methyl) | 2800-3000 | IR, Raman |

| C=O Stretch (ester) | 1735-1750 | IR |

| C-O Stretch (ester) | 1000-1300 | IR |

| C-C Stretch (steroid skeleton) | 800-1200 | Raman |

| CH₂/CH₃ Bending | 1350-1470 | IR, Raman |

This table presents typical wavenumber ranges for key functional groups and is for illustrative purposes. Actual values for Methyl Desoxycholate would require experimental data.

Fluorescence Spectroscopy in Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and the microenvironment of fluorescent molecules. nih.gov While Methyl Desoxycholate itself is not fluorescent, it can be studied using fluorescent probes—molecules that exhibit changes in their fluorescence properties upon interacting with it. researchgate.netmdpi.com

This method is particularly useful for studying the aggregation behavior of Methyl Desoxycholate and its interaction with guest molecules. researchgate.netuvic.ca A fluorescent probe, such as pyrene (B120774) or a polymethine dye, is introduced into a solution of Methyl Desoxycholate. mdpi.comresearchgate.net As Methyl Desoxycholate forms micelles, the probe can partition into the hydrophobic core of these aggregates. This change in the microenvironment of the probe leads to alterations in its fluorescence spectrum, such as a shift in the emission wavelength or an increase in fluorescence intensity. beilstein-journals.orgmdpi.com

Computational Studies and Modeling of Methyl Desoxycholate

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule like methyl desoxycholate interacts with a protein and how it behaves in a biological environment.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This is frequently used to predict the binding mode of a ligand, such as methyl desoxycholate, to the active site of a target protein. For instance, docking studies on bile acid methyl esters have been used to explore their potential as inhibitors of enzymes like aldo-keto reductase 1C2 (AKR1C2). researchgate.net In such studies, the methyl desoxycholate molecule is placed into the binding site of the protein in various computer-generated orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy scores indicating a more favorable binding mode. frontiersin.orgresearchgate.net

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between methyl desoxycholate and specific amino acid residues within the binding pocket. For example, docking of deoxycholate (a closely related compound) into the binding site of cytochrome c oxidase revealed important hydrophobic interactions. nih.gov Similarly, for methyl desoxycholate, the methyl group of the ester could influence its orientation and interaction with hydrophobic residues, while the hydroxyl groups on the steroid nucleus can form hydrogen bonds. nih.govacs.org The results of docking studies are often presented in tables that summarize the predicted binding energies and key interacting residues.

Table 1: Example of Molecular Docking Data for a Bile Acid Derivative with a Target Protein

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Methyl Desoxycholate Analog | -8.5 | Arg12, Phe45, Leu89 | Yes (with Arg12) |

| Reference Inhibitor | -9.2 | Arg12, Tyr56, Leu89 | Yes (with Arg12, Tyr56) |

This table is a representative example based on typical data from molecular docking studies and does not represent actual experimental values for methyl desoxycholate.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of methyl desoxycholate and its aggregation behavior over time. researchgate.net These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility and stability of the molecule and its complexes. researchgate.netijbiotech.com

MD simulations can be used to study how methyl desoxycholate behaves in an aqueous environment, predicting its tendency to form aggregates or micelles. researchgate.net This is particularly relevant for bile acid derivatives, which are known for their amphipathic nature and ability to self-assemble. acs.org The simulations can reveal the structural arrangements within these aggregates and the critical concentrations at which they form. researchgate.net Furthermore, when methyl desoxycholate is bound to a protein, MD simulations can show how the protein's conformation changes in response to the ligand binding, which can be crucial for its biological function or inhibition. elifesciences.orgbiorxiv.org The stability of the predicted binding pose from docking can also be validated through MD simulations by observing if the ligand remains stably bound within the active site over the simulation time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eajournals.orgnih.gov

QSAR studies on bile acid derivatives have been successfully used to develop predictive models for their biological activities. nih.govnih.gov In a typical QSAR study, a dataset of methyl desoxycholate analogs with known activities is used. mdpi.com Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each analog. ugm.ac.idresearchgate.net Statistical methods, such as multiple linear regression, are then employed to build an equation that correlates these descriptors with the observed biological activity. ugm.ac.id

For example, a QSAR model for a set of bile acid derivatives might look like: pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Surface Area)

Such a model, once validated, can be used to predict the activity of new, unsynthesized methyl desoxycholate analogs, thereby prioritizing the synthesis of the most promising compounds. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the three-dimensional properties of the molecules. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, and hydrophobic fields would likely increase or decrease biological activity. mdpi.com

For methyl desoxycholate and its analogs, a 3D-QSAR study could reveal that:

Steric bulk: A bulky substituent at a specific position on the steroid nucleus might be favorable for activity, as indicated by a green contour map in that region.

Electrostatic properties: A region where a positive charge is favored would be highlighted by a blue contour map, suggesting that introducing a positively charged group there could enhance binding. Conversely, a red contour map would indicate a region where negative charge is preferred.

These insights are invaluable for the rational design of new derivatives with improved potency and selectivity. nih.govresearchgate.net For instance, a 3D-QSAR model for bile acid transport inhibitors identified key features for interaction, including a hydrogen bond donor, a hydrogen bond acceptor, and three hydrophobic regions. nih.govmdpi.com

Table 2: Key Structural Features for Activity of Bile Acid Analogs from a Hypothetical 3D-QSAR Study

| Structural Feature | Position on Steroid Nucleus | Desired Property for Increased Activity |

| Hydroxyl Group | C3 | Hydrogen Bond Donor |

| Side Chain | C24 | Negative Charge/Hydrogen Bond Acceptor |

| Steroid Ring D | - | Hydrophobic Bulk |

This table is a representative example based on typical findings from 3D-QSAR studies on bile acids.

In Silico Prediction of Metabolic Pathways and Enzyme Function

Computational tools can predict the metabolic fate of a compound like methyl desoxycholate, providing insights into its potential biotransformation and the enzymes involved. researchgate.netpensoft.net